

Application Notes and Protocols: 1,3,5-Triformylbenzene in Materials Science

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Compound of Interest

Compound Name: Benzene-1,3,5-tricarbaldehyde

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Introduction

1,3,5-Triformylbenzene (TFB), a C₃-symmetric aromatic aldehyde, has emerged as a crucial building block in the field of materials science. Its rigid structure and three reactive aldehyde groups, positioned at 120-degree angles, make it an ideal trigonal node for the construction of highly ordered and porous crystalline materials. This document provides a detailed overview of the applications of TFB in the synthesis of advanced materials, with a primary focus on Covalent Organic Frameworks (COFs). It includes quantitative data on material properties, detailed experimental protocols for their synthesis, and visualizations of synthetic workflows and structural relationships.

Key Applications of 1,3,5-Triformylbenzene-Based Materials

Materials derived from 1,3,5-triformylbenzene exhibit a range of exceptional properties, including high surface areas, tunable porosity, and excellent thermal and chemical stability. These characteristics make them promising candidates for a variety of applications:

- **Gas Storage and Separation:** The inherent porosity of COFs synthesized from TFB allows for the selective adsorption and storage of gases. The ability to tailor pore size and functionality

by choosing different amine linkers enables the separation of gas mixtures, such as CO₂/CH₄.

- **Catalysis:** The crystalline and porous nature of these frameworks provides a robust platform for heterogeneous catalysis.^[1] The precise arrangement of catalytic sites within the ordered structure enhances their efficiency and selectivity.^[1]
- **Sensing:** The tunable electronic properties and high surface area of TFB-based materials make them suitable for the development of chemical sensors.^[1]
- **Drug Delivery:** The porous structure of COFs can be utilized to encapsulate and release therapeutic agents in a controlled manner.^[2]

Quantitative Data of Materials Derived from 1,3,5-Triformylbenzene

The properties of materials synthesized using 1,3,5-triformylbenzene can be tailored by varying the co-monomer and synthetic conditions. The following table summarizes key quantitative data for several representative COFs.

Material Name	Co-monomer	Synthesis Method	BET Surface Area (m ² /g)	Pore Size (nm)	CO ₂ Uptake (mmol/g)	Reference
COF-LZU1	1,4-Phenylene diamine	Solvothermal	~500	1.2	-	[3] [4]
COF-LZU1 (Microwave)	1,4-Phenylene diamine	Microwave-assisted	-	-	-	[1]
TFB-BD-CH ₃ (Microwave)	3,3'-Dimethylbenzidine	Microwave-assisted	-	-	-	[5]
TFB-BD-OCH ₃ (Microwave)	3,3'-Dimethoxybenzidine	Microwave-assisted	-	-	-	[5]
TFB-DB COF	2,6-Diaminobenzothio[1,2-b:4,5-b']dithiophene	Solvothermal	-	-	-	[1]
TFB-BD COF	Benzidine	Solvothermal	-	-	-	[1]
HHU-COF-1	1,3,5-Tris-(4-aminophenyl)triazine (TAPT) & 4,4'-Biphenyldic	Solvothermal	2352	-	1.08	[3]

	arboxaldeh yde					
HHU-COF- 2 (Fluorinate d)	1,3,5-Tris- (4- aminophen yl)triazine (TAPT) & 2,2',3,3',5,5 ,6,6'- Octafluoro- 4,4'- biphenyldic arboxaldeh yde	Solvotherm al	1356	-	1.74	[3]
TRITER-1	1,3,5-Tris- (4- aminophen yl)triazine (TAPT)	Solvotherm al	716	-	-	[3]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of COF-LZU1

This protocol describes the synthesis of the imine-linked COF-LZU1 from 1,3,5-triformylbenzene and 1,4-phenylenediamine via a solvothermal method.[\[3\]](#)[\[6\]](#)

Materials:

- 1,3,5-Triformylbenzene (TFB)
- 1,4-Phenylenediamine (p-phenylenediamine)
- N,N-Dimethylformamide (DMF)
- Acetic Acid (HAc)

- Tetrahydrofuran (THF)
- Ethanol
- Schlenk tube or pressure vessel

Procedure:

- **Monomer Preparation:** In a flame-dried Schlenk tube, add 1,3,5-triformylbenzene (1 mmol, 162.1 mg) and 1,4-phenylenediamine (1.5 mmol, 162.2 mg).
- **Solvent Addition:** Add a mixture of DMF and an appropriate co-solvent. The original synthesis of COF-LZU1 often uses a mixture of mesitylene and dioxane. For a modified procedure in supercritical CO₂, DMF is used as a co-solvent.[\[6\]](#)
- **Catalyst Addition:** Add a specific volume of acetic acid as a catalyst. The amount of acetic acid can influence the morphology of the final product.[\[6\]](#)
- **Degassing:** The mixture is degassed by three freeze-pump-thaw cycles to remove dissolved gases.
- **Reaction:** The sealed Schlenk tube is placed in a preheated oven at 120 °C for three days.
- **Work-up and Purification:**
 - After cooling to room temperature, the resulting solid precipitate is collected by filtration.
 - The crude product is washed thoroughly with THF and ethanol to remove any unreacted monomers and solvent.
 - Further purification is carried out by Soxhlet extraction with THF and ethanol, each for 24 hours.[\[3\]](#)
- **Drying:** The purified COF-LZU1 is dried under vacuum at an elevated temperature (e.g., 120 °C) to obtain a fine powder.

Characterization:

The synthesized COF-LZU1 should be characterized using the following techniques:

- Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the crystal structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds and the disappearance of aldehyde and amine starting materials.
- Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from N₂ adsorption-desorption isotherms.
- Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.
- Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the COF.

Protocol 2: Microwave-Assisted Synthesis of Imine-Linked COFs

This protocol provides a general and rapid method for synthesizing imine-linked COFs using microwave irradiation, significantly reducing the reaction time compared to conventional solvothermal methods.^{[1][5][7]}

Materials:

- 1,3,5-Triformylbenzene (TFB)
- Substituted Benzidine Derivative (e.g., 3,3'-dimethylbenzidine or 3,3'-dimethoxybenzidine)
- Ethanol
- Trifluoroacetic acid (TFA)
- Microwave reactor

Procedure:

- **Monomer Solution:** In a microwave reaction vessel, dissolve 1,3,5-triformylbenzene and the chosen benzidine derivative in ethanol.
- **Catalyst Addition:** Add a catalytic amount of trifluoroacetic acid to the solution.
- **Microwave Reaction:** Seal the vessel and place it in the microwave reactor. Set the temperature to 120 °C and the reaction time to 30-60 minutes.^{[5][7]}
- **Work-up and Purification:**
 - After the reaction is complete and the vessel has cooled, collect the precipitate by filtration.
 - Wash the product with fresh ethanol to remove any unreacted starting materials and the catalyst.
- **Drying:** Dry the resulting COF powder in a vacuum oven.

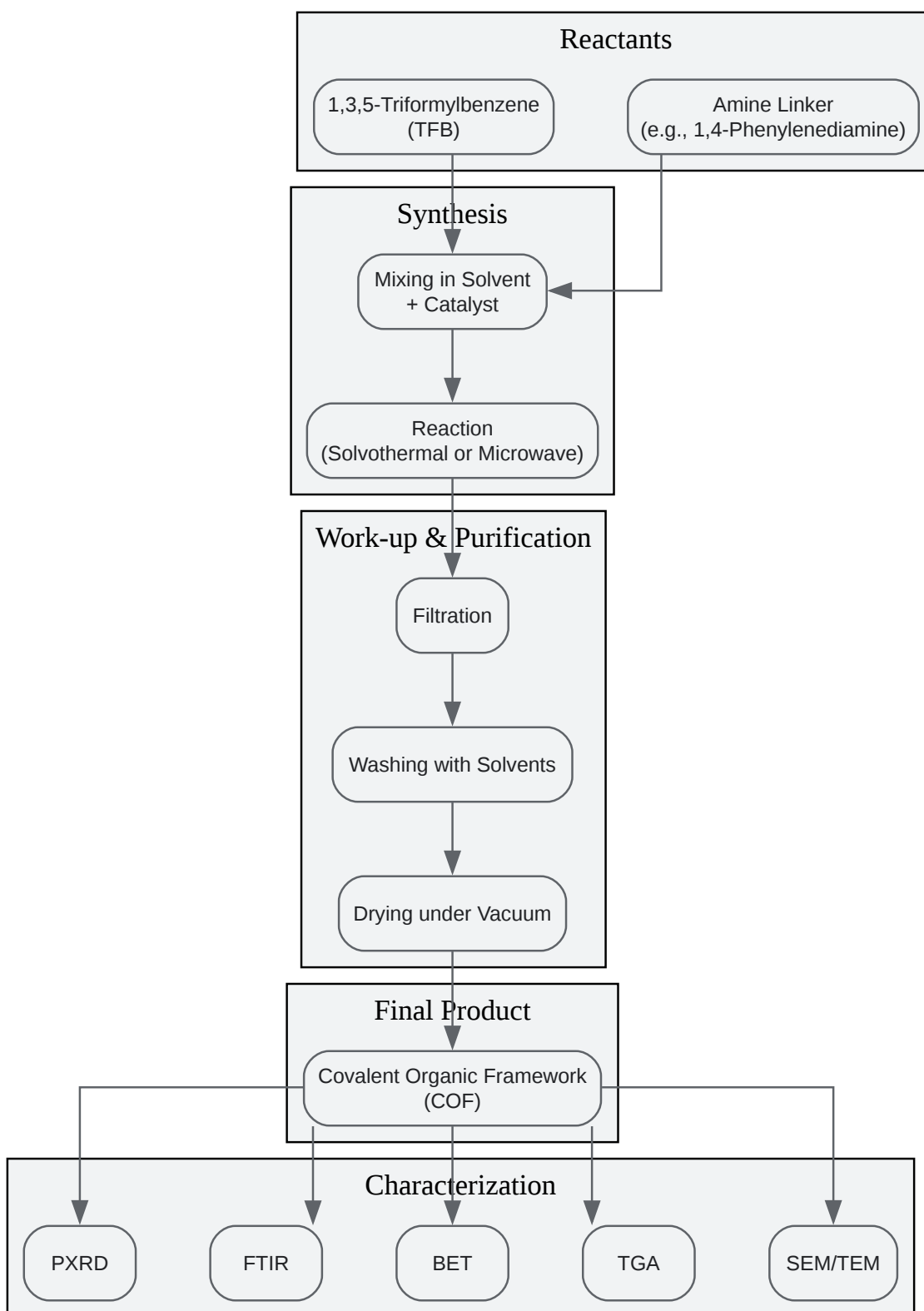
Characterization:

The characterization of the microwave-synthesized COF should follow the same procedures as outlined in Protocol 1 (PXRD, FTIR, BET, TGA, SEM/TEM).

Visualizations

Synthesis Workflow for Imine-Linked COFs

The following diagram illustrates the general workflow for the synthesis of imine-linked Covalent Organic Frameworks (COFs) from 1,3,5-triformylbenzene and an amine linker.

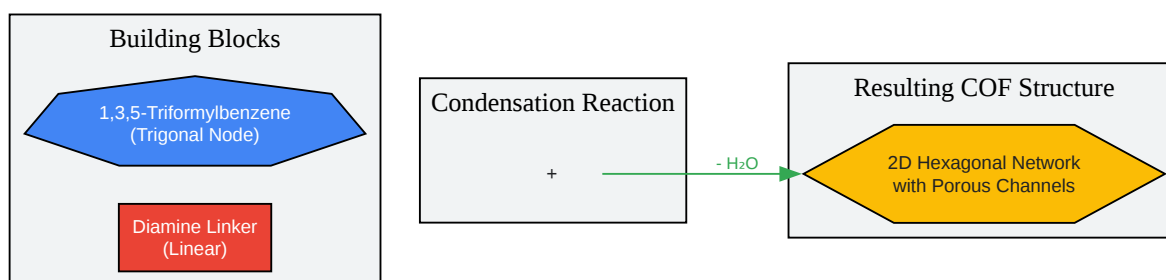


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Caption: General workflow for the synthesis and characterization of COFs.

Logical Relationship between Building Blocks and COF Structure

This diagram illustrates the condensation reaction between the trigonal 1,3,5-triformylbenzene and a linear diamine linker to form a 2D hexagonal COF network.



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Caption: Formation of a 2D COF from trigonal and linear building blocks.

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